1-azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride
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Overview
Description
1-azatricyclo[3311,3,7]decan-2-ol hydrochloride is a chemical compound with the molecular formula C9H15NO·HCl It is a derivative of adamantane, a highly stable hydrocarbon, and features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride typically involves the following steps:
Formation of the tricyclic core: The tricyclic structure is formed through a series of cyclization reactions. Starting materials such as cyclohexanone and ammonia are often used.
Introduction of the hydroxyl group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous flow processing: This method is more efficient for large-scale production and involves the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
1-azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted tricyclic compounds with different functional groups.
Scientific Research Applications
1-azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-azaadamantan-2-ol: A similar compound with a simpler structure, lacking the hydrochloride salt.
2-azabicyclo[2.2.1]heptane: Another tricyclic compound with different ring sizes and functional groups.
Uniqueness
1-azatricyclo[3311,3,7]decan-2-ol hydrochloride is unique due to its specific tricyclic structure and the presence of both a hydroxyl group and a hydrochloride salt
Properties
CAS No. |
2613382-17-3 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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